molecular formula C12H16FN B145121 1-(3-Fluorophenyl)cyclohexylamine CAS No. 125827-86-3

1-(3-Fluorophenyl)cyclohexylamine

Cat. No.: B145121
CAS No.: 125827-86-3
M. Wt: 193.26 g/mol
InChI Key: JNWGVEKXINNKAU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclohexylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Studies

1-(3-Fluorophenyl)cyclohexylamine and related compounds have been extensively studied in crystallography. For instance, a study explored the molecular structure of Ethyl 2-amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate, revealing its distorted envelope conformation and the interactions forming a two-dimensional network in the crystal structure (Jasinski et al., 2012). Similarly, another study on (6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one highlighted its distorted conformation and weak intermolecular interactions (Jasinski et al., 2012).

Analytical Characterization

Various cyclohexylamines, including this compound, have been characterized analytically to understand their properties better. For example, a study presented the analytical profiles of related psychoactive arylcyclohexylamines, offering insights into their chemical characteristics and potential applications in research (De Paoli et al., 2013). Another investigation focused on the synthesis and analytical characterization of various N-alkyl-arylcyclohexylamines, providing valuable data for the identification of new substances of abuse (Wallach et al., 2016).

Pharmacological Research

The compound has been involved in pharmacological research, especially concerning its potential in developing new therapeutic agents. A notable study in this context is the synthesis of derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine, which showed affinity for the serotonin transporter and the 5-HT1A receptor, indicating their promise for further studies in antidepressant drug development (Evrard et al., 2005).

DNA Interaction Studies

In the realm of biochemistry, compounds similar to this compound have been studied for their interactions with DNA. A key example is the study on the crystal structure of an asymmetric platinum complex bound to a DNA dodecamer, offering insights into the drug-DNA interactions that are crucial for developing new cancer therapies (Silverman et al., 2002).

Safety and Hazards

1-(3-Fluorophenyl)cyclohexylamine is used for research and development purposes and is not intended for medicinal, household, or other uses . Related compounds such as 1-Phenylcyclohexylamine are known to be flammable, harmful if swallowed or in contact with skin, cause severe skin burns and eye damage, and are suspected of damaging fertility .

Properties

IUPAC Name

1-(3-fluorophenyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWGVEKXINNKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154952
Record name 1-(3-Fluorophenyl)cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125827-86-3
Record name 1-(3-Fluorophenyl)cyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125827863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Fluorophenyl)cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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